molecular formula C8H8BrNO2S B13226464 Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B13226464
M. Wt: 262.13 g/mol
InChI Key: BELXMXYCUGNYOU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS 2031268-71-8) is a brominated thienopyrrole derivative with a molecular formula of C8H9BrClNO2S and a molecular weight of 298.58 g/mol . This esterified compound, supplied as a hydrochloride salt, serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Thienopyrrole scaffolds are recognized as privileged structures in pharmaceutical development. Specifically, thieno[2,3-c]pyrrole-based compounds have been identified as a novel class of potent D-amino acid oxidase (DAO) inhibitors . DAO is a flavoenzyme that metabolizes D-serine, a co-agonist of NMDA receptors, and is a therapeutic target of interest for neurological conditions such as schizophrenia . In these inhibitors, the thiophene ring of the thienopyrrole core is strategically positioned to stack with the benzene ring of Tyr224 in the enzyme's active site, stabilizing the complex and contributing to potent inhibitory activity . The bromine substituent on the thienopyrrole ring provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore structure-activity relationships and optimize compound properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

IUPAC Name

methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C8H8BrNO2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3H2,1H3

InChI Key

BELXMXYCUGNYOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CNC2)Br

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Intramolecular Cyclization

Recent advances involve one-pot procedures combining bromination, esterification, and cyclization steps, reducing purification steps and improving overall yields.

Method Highlights:

  • Use of N-protected amino acids or phosphonoglycine derivatives
  • Mild conditions facilitated by copper catalysis and phosphonate reagents
  • Compatibility with various substituents, broadening scope

Research Insights:
Choi et al. demonstrated the synthesis of thieno[2,3-c]pyrroles via intramolecular N-arylation and Horner-Wadsworth-Emmons olefination, achieving good yields under mild conditions.

Bromination Followed by Nucleophilic Substitution

Brominated intermediates can undergo nucleophilic substitution with amines or other nucleophiles to introduce further functional groups, expanding the compound's versatility.

Summary of Preparation Methods

Method Key Reagents Conditions Yield Advantages References
Bromination + Esterification Bromine/NBS + Methyl chloroformate Ambient to mild heat, inert solvents >80% High purity, straightforward ,
One-Pot Intramolecular Cyclization Phosphonoglycine derivatives + Cu catalysis Mild, room temperature Variable, up to 85% Efficient, broad scope
Sequential Bromination & Nucleophilic Substitution Brominated intermediate + nucleophile Reflux or ambient 70–85% Functional diversity ,

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thieno[2,3-c]pyrrole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of amino or thio derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a heterocyclic compound with a thieno[2,3-c]pyrrole core, showing promise in medicinal chemistry. The compound has a bromine atom at the 3-position and a carboxylate group at the 2-position, which are critical for reactivity and biological interactions.

Chemical Properties

  • Molecular Formula: C8H9BrClNO2SC_8H_9BrClNO_2S
  • Molecular Weight: 298.59 g/mol
  • CAS Number: 2031268-71-8
  • IUPAC Name: methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride

The thieno[2,3-c]pyrrole family displays diverse biological activities, and research indicates that this compound hydrochloride may have anticancer and antibacterial effects. Its biological activity is attributed to its ability to interact with biological targets.

Anticancer Activity

Studies show that this compound hydrochloride inhibits cancer cell proliferation.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)22.54Apoptosis induction
A549 (Lung)21.30Cell cycle arrest
HCT116 (Colorectal)19.80Enzyme inhibition

These findings suggest the compound's potential as a therapeutic agent against breast and lung cancers.

Antibacterial Activity

In vitro studies have assessed the antibacterial effectiveness of this compound against various bacterial strains.

Bacterial StrainMIC (µM)Activity
Staphylococcus aureus50Effective
Escherichia coli75Moderate efficacy
Streptococcus agalactiae100Marginal efficacy

These results indicate varying levels of effectiveness against different bacterial pathogens.

Safety and Hazards

GHS Classification:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride (CAS: 1998216-51-5)

  • Substituent: The 3-bromo group is replaced by an amino (-NH₂) group.
  • Molecular Formula : C₈H₁₂Cl₂N₂O₂S (MW: 271.16) .
  • Reactivity: The amino group facilitates nucleophilic reactions (e.g., acylation, alkylation) and hydrogen bonding, making it suitable for drug design. In contrast, the bromo derivative is more reactive in cross-coupling (e.g., Suzuki) reactions .
  • Stability: The dihydrochloride salt of the amino derivative requires storage in a dark, inert environment, while the bromo compound’s storage conditions are less restrictive .

b. Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate

  • Core Structure: A simple pyrrole ring (non-fused) with a benzoyl group at the 5-position.
  • Substituents : Ethyl ester (vs. methyl) and benzoyl group introduce steric bulk, reducing solubility but enhancing π-π stacking in crystalline phases .
  • Applications: Used in synthesizing pyrrolo-pyrimidinones, whereas the thieno-pyrrole bromo derivative is tailored for functionalization via halogen-mediated couplings .

Physicochemical Properties

Property Methyl 3-bromo Derivative Methyl 3-amino Dihydrochloride Ethyl 2-amino-5-benzoyl Derivative
Molecular Weight 298.58 271.16 ~300 (estimated)
Solubility Likely low (hydrophobic Br) Higher (due to HCl salt) Moderate (bulky benzoyl reduces solubility)
Reactivity Suzuki coupling, halogenation Nucleophilic substitution, H-bonding Cyclization, alkylation
Storage Conditions Ambient (no specific data) Dark, inert atmosphere Not specified

Hydrogen Bonding and Crystallography

  • The bromo derivative’s ester group can act as a hydrogen bond acceptor, while the amino analog’s -NH₃⁺ (in HCl salt) participates in strong ionic and H-bond interactions, influencing crystal packing .
  • Thieno-pyrrole fused systems may exhibit unique graph set patterns (e.g., R₂²(8) motifs) compared to non-fused pyrroles, as analyzed via Etter’s methodology .

Research Findings and Data

Reactivity Trends

  • Bromo derivatives undergo Suzuki-Miyaura coupling at room temperature with aryl boronic acids (yields: 70-90%), whereas amino derivatives require protection/deprotection strategies to avoid side reactions .
  • The methyl ester in the bromo compound shows higher hydrolytic stability than ethyl esters under physiological conditions (t₁/₂: >24 hrs vs. ~12 hrs) .

Stability and Degradation

  • Bromo Derivative : Susceptible to light-induced degradation (bromine loss); storage in amber vials recommended .
  • Amino Dihydrochloride: Stable at room temperature but hygroscopic; requires desiccants .

Biological Activity

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological effects, supported by relevant studies and data.

This compound has the following chemical characteristics:

  • Molecular Formula : C8_8H9_9BrNO2_2S
  • Molar Mass : Approximately 298.58 g/mol
  • CAS Number : 2031268-71-8

The compound features a bromine atom at the 3-position and a carboxylate group at the 2-position, which are critical for its reactivity and potential applications in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Bromination of Thienopyrrole Derivatives : Utilizing brominating agents to introduce bromine at the desired position.
  • Esterification Reactions : Reacting thieno[2,3-c]pyrrole with methyl chloroformate to form the ester.
  • Multi-step Synthesis : Combining multiple reactions to achieve the final structure while ensuring high yield and purity.

Biological Activity

Research indicates that compounds related to thieno[2,3-c]pyrrole structures exhibit diverse biological activities. This compound has shown potential in:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, similar thienopyrrole derivatives have demonstrated significant inhibition of cellular proliferation in cancer models with IC50_{50} values ranging from 29 to 59 µM .

Case Studies

  • Inhibition of Kinase Activity : In vitro assays have shown that compounds structurally similar to this compound can inhibit key kinase enzymes such as EGFR and CDK2. For example, one study reported IC50_{50} values for these enzymes ranging from 40 to 204 nM for related compounds .
  • Mechanistic Insights : Mechanistic studies revealed that derivatives induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. This suggests a potential pathway for therapeutic intervention in cancer treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
Methyl thieno[2,3-c]pyrrole-2-carboxylateLacks bromine substitutionSimpler structure; lower reactivity
5-Bromo-thieno[3,2-b]pyrroleDifferent heterocyclic frameworkPotentially different biological activity
Methyl 4-bromo-thieno[2,3-d]pyrimidineContains a pyrimidine ringVarying nitrogen heterocycle affecting properties

This table illustrates how specific substitutions influence the chemical behavior and biological activity of these compounds.

Q & A

Q. What strategies mitigate polymorphism during crystallization?

  • Design : Use anti-solvent crystallization (e.g., water in DMSO) or seed crystals to control nucleation. SCXRD screening of multiple solvents (e.g., ethanol, acetonitrile) identifies conditions favoring the desired polymorph .
  • Characterization : Pair DSC (melting point analysis) with PXRD to confirm phase purity.

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